molecular formula C10H18O3 B1313675 (R)-methyl-3-hydroxy-7-methyl-6-octenoate CAS No. 87894-26-6

(R)-methyl-3-hydroxy-7-methyl-6-octenoate

Cat. No. B1313675
CAS RN: 87894-26-6
M. Wt: 186.25 g/mol
InChI Key: ZZZIRALWFXCROK-SECBINFHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Safety And Hazards

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Future Directions

This involves identifying areas where further research is needed. It could include potential applications, unanswered questions about its properties or reactions, or new methods of synthesis.


properties

IUPAC Name

methyl (3R)-3-hydroxy-7-methyloct-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h5,9,11H,4,6-7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZIRALWFXCROK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(CC(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H](CC(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455766
Record name (R)-methyl-3-hydroxy-7-methyl-6-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl-3-hydroxy-7-methyl-6-octenoate

CAS RN

87894-26-6
Record name (R)-methyl-3-hydroxy-7-methyl-6-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Greck, F Ferreira, JP Genêt - Tetrahedron letters, 1996 - Elsevier
The first syntheses of enantiomerically pure (2R, 3R) and (2S, 3S) 3-hydroxypipecolic acids 1 and 2 respectively, have been achieved from methyl 7-methyl-3-oxo-6-octenoate. Key …
Number of citations: 60 www.sciencedirect.com
AI McDonald, LE Overman - The Journal of Organic Chemistry, 1999 - ACS Publications
Stereoselection in tethered Biginelli condensations can be tuned to give either the cis or trans stereoisomer of 1-oxohexahydropyrrolo[1,2-c]pyrimidine and 1-iminohexahydropyrrolo[1,2-…
Number of citations: 68 pubs.acs.org

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